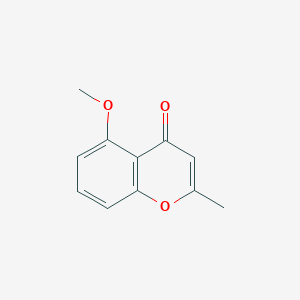

5-Methoxy-2-methyl-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-6-8(12)11-9(13-2)4-3-5-10(11)14-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYWMHRGHYPDRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470597 | |

| Record name | 2-methyl-5-methoxy-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22105-23-3 | |

| Record name | 2-methyl-5-methoxy-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 2 Methyl 4h Chromen 4 One and Its Analogs

Established Chemical Synthesis Routes for Chromen-4-ones

Traditional methods for constructing the chromone (B188151) core have been refined over many years and remain fundamental in synthetic organic chemistry.

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones. wikipedia.orgbenthamdirect.com The reaction involves the intramolecular rearrangement of an o-acyloxyacetophenone to a 1,3-diketone in the presence of a base. This diketone intermediate then undergoes acid-catalyzed cyclodehydration to yield the final chromone structure. wikipedia.orgresearchgate.net

The general mechanism begins with the abstraction of the α-hydrogen from the acetophenone (B1666503) by a base, forming an enolate. This enolate then attacks the ester carbonyl group, leading to a cyclic alkoxide intermediate. Subsequent opening of this ring forms a more stable phenolate (B1203915), which, upon acidic workup, gives the 1,3-diketone. wikipedia.org This diketone is then cyclized to the chromone.

Mechanism of the Baker-Venkataraman Rearrangement:

Enolate Formation: A base removes the acidic α-proton of the acetophenone.

Acyl Transfer: The resulting enolate attacks the nearby ester carbonyl in an intramolecular fashion.

Rearrangement: The cyclic intermediate collapses to form a phenolate with a β-diketone side chain.

Cyclization: Under acidic conditions, the enol form of the diketone attacks the phenolic oxygen, and subsequent dehydration forms the chromone ring.

Modifications to the classical conditions have been developed to improve yields and broaden the scope of the reaction. These include using different bases like potassium carbonate or lithium bis(trimethylsilyl)amide (LiHMDS) and employing phase-transfer catalysis to enhance efficiency. wikipedia.orguclan.ac.uk One-pot synthesis methods, where the initial acylation of the o-hydroxyacetophenone is followed directly by the rearrangement and cyclization without isolating intermediates, have also been successfully implemented. researchgate.net

Table 1: Comparison of Baker-Venkataraman Methodologies

| Method | Conditions | Key Features | Reference |

| Classical | 1. Base (e.g., KOH/Pyridine) 2. Acid (e.g., H₂SO₄) | Stepwise process, requires strong acid for cyclization. | wikipedia.org |

| One-Pot | Base (e.g., K₂CO₃), Acylating agent, Reflux | Streamlined process, avoids isolation of intermediates. | researchgate.net |

| Microwave-Assisted | K₂CO₃, Pyridine, Microwave irradiation | Significantly reduced reaction times. | uclan.ac.uk |

The Algar-Flynn-Oyamada (AFO) reaction is a key method for synthesizing a specific class of chromones known as flavonols (3-hydroxychromones). The reaction achieves an oxidative cyclization of a 2'-hydroxychalcone (B22705) using alkaline hydrogen peroxide. wikipedia.orgyoutube.com

The reaction proceeds in two main stages: first, the formation of a dihydroflavonol intermediate, which is then oxidized to the final flavonol product. wikipedia.org While the precise mechanism has been a subject of study, it is generally accepted to involve the nucleophilic attack of the phenoxide on the α,β-unsaturated ketone system of the chalcone, followed by oxidation. wikipedia.org

Recent modifications have focused on developing more environmentally friendly and efficient protocols. For example, the use of urea-hydrogen peroxide (UHP) in combination with pulverized potassium hydroxide (B78521) under solvent-free grinding conditions has been shown to be a clean, high-yielding, and rapid method for producing 3-hydroxy-2-styrylchromones. mdpi.comresearchgate.net This approach avoids the large volumes of organic solvents typically used in conventional methods. mdpi.com

The synthesis of the chromone ring system inherently relies on cyclization and condensation reactions. The Baker-Venkataraman rearrangement is a prime example, where the key step is an intramolecular Claisen condensation. uclan.ac.uk The Claisen condensation involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. youtube.com

Another related intramolecular condensation is the Dieckmann condensation, which is used to form cyclic β-keto esters from diesters. libretexts.org While typically used for five- and six-membered carbocyclic rings, the underlying principle of intramolecular cyclization driven by enolate chemistry is central to many chromone syntheses. youtube.comlibretexts.org

The final step in many chromone syntheses is a cyclodehydration reaction. After the formation of the 1,3-diketone intermediate (as in the Baker-Venkataraman pathway), an intramolecular nucleophilic attack from a phenolic hydroxyl group onto one of the ketone carbonyls, followed by the elimination of a water molecule, forges the heterocyclic pyrone ring. chemmethod.com

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced powerful catalytic and enabling technologies to streamline the synthesis of chromones, offering higher efficiency, selectivity, and milder reaction conditions.

Palladium catalysis has emerged as a versatile tool for constructing the chromone skeleton. One highly efficient method is the palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes and carbon monoxide. acs.org This reaction can be performed under atmospheric pressure of CO and often proceeds in high yields, providing a direct route to diverse 2-substituted chromones. acs.orgorganic-chemistry.org The use of ionic liquids as the reaction medium can further enhance the efficiency of this process. acs.org

Other advanced palladium-catalyzed methods include:

Direct Alkenylation: A palladium(II)-catalyzed C-H functionalization allows for the direct alkenylation of pre-formed chromones at the C3 position, providing access to 3-vinylchromone derivatives. nih.gov

Domino Annulation: A palladium-catalyzed [2 + 2 + 1] domino annulation of 3-iodochromones with other partners can construct complex polycyclic systems containing the chromone motif. rsc.org

Conjugate Addition: Palladium complexes can catalyze the asymmetric conjugate addition of arylboronic acids to 2-substituted chromones, leading to the synthesis of chiral chromanones with high enantioselectivity. researchgate.net

Table 2: Overview of Palladium-Catalyzed Chromone Synthesis

| Reaction Type | Starting Materials | Key Features | Reference |

| Cyclocarbonylation | o-Iodophenols, Terminal acetylenes, CO | High efficiency, atom-economical, direct access to 2-substituted chromones. | acs.orgorganic-chemistry.org |

| Direct Alkenylation | Chromones, Alkenes | C-H functionalization at the C3 position. | nih.gov |

| Domino Annulation | 3-Iodochromones, α-bromo carbonyls, etc. | Facile route to complex fused-ring systems. | rsc.org |

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. nih.gov

This technology has been successfully applied to established chromone syntheses. For instance, the Baker-Venkataraman rearrangement and subsequent cyclization can be performed under microwave conditions, offering a significant reduction in reaction time compared to conventional heating methods. uclan.ac.ukchemmethod.com

Furthermore, microwave irradiation facilitates novel reaction pathways. The formation of enamino ketones from 1-(2-hydroxyphenyl)ethanone derivatives, followed by a cyclization step, provides a rapid and high-purity route to 4H-chromene-4-ones. organic-chemistry.org The controlled and uniform heating provided by microwaves can improve reaction efficiency and selectivity, making it a powerful tool for the synthesis of 5-Methoxy-2-methyl-4H-chromen-4-one and its analogs. mdpi.com

Phase-Transfer Catalysis in Chromone Derivatization

Phase-Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgnih.gov The technique relies on a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports an anionic reagent from the aqueous or solid phase into the organic phase where it can react with the organic-soluble substrate. crdeepjournal.orgyoutube.com The advantages of PTC include the use of inexpensive and less hazardous reagents, milder reaction conditions, reduced reaction times, and increased yields, making it a valuable tool in industrial and academic settings. crdeepjournal.orgnih.gov

The mechanism involves the catalyst (Q⁺X⁻) exchanging its counter-ion (X⁻) for the reagent anion (Y⁻) at the interface of the two phases. youtube.com The newly formed ion pair (Q⁺Y⁻) is soluble in the organic phase and migrates into it, where the anion (Y⁻) reacts with the organic substrate (RX). The catalyst (Q⁺X⁻) is regenerated in the process and can continue the cycle. youtube.com

While direct examples for "this compound" are not extensively documented, the principle is widely applied in the alkylation of related keto compounds. For instance, asymmetric PTC has been successfully used for the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone, a key intermediate in the synthesis of the drug Dezocine. nih.gov In this process, Cinchona alkaloid-derived quaternary ammonium compounds act as chiral phase-transfer catalysts to introduce an alkyl chain with high enantioselectivity. nih.gov This demonstrates the potential of PTC for introducing alkyl substituents at positions activated by the carbonyl group on the chromone ring, offering a route to chiral, derivatized chromones.

Derivatization Strategies for Structural Modification

The functionalization of the chromone core is a primary strategy for creating new analogs with diverse properties. This can be achieved by introducing various substituents or by linking the chromone to other molecular scaffolds, such as heterocyclic rings.

Introduction of Heterocyclic Moieties (e.g., Oxadiazole, Pyrimidine (B1678525), Benzothiazole)

Hybrid molecules that incorporate a chromone nucleus with various heterocyclic systems have attracted considerable interest. nih.govnih.gov This approach aims to combine the chemical and biological attributes of both pharmacophores into a single molecule.

Oxadiazole Derivatives

A common strategy for synthesizing chromone-1,3,4-oxadiazole hybrids involves the conversion of a carboxylic acid function on the chromone ring into an acid hydrazide. mdpi.comnih.gov This intermediate can then undergo cyclodehydration with various reagents to form the oxadiazole ring. For example, reacting a chromone-based acid hydrazide with an appropriate acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivative. nih.gov Another method involves the oxidative cyclization of N-acylhydrazones. jchemrev.comjchemrev.com

A study on chromen-4-one-oxadiazole analogs demonstrated a synthetic route starting from a flavone-based ester, which was converted to the corresponding hydrazide and subsequently cyclized with various aromatic carboxylic acids to yield a series of potent β-glucuronidase inhibitors. mdpi.com

Table 1: Synthesis of Chromone-Oxadiazole Analogs mdpi.com

| Starting Material (Chromone Moiety) | Reagent for Oxadiazole Ring Formation | Synthesized Compound Structure (Example) | Yield |

| 2-(4-(hydrazinecarbonyl)phenyl)-4H-chromen-4-one | 4-Chlorobenzoic Acid | 2-(4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one | 82% |

| 2-(4-(hydrazinecarbonyl)phenyl)-4H-chromen-4-one | 3-Chlorobenzoic Acid | 2-(4-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one | 85% |

| 2-(4-(hydrazinecarbonyl)phenyl)-4H-chromen-4-one | m-Toluic Acid | 2-(4-(5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one | 85% |

| 2-(4-(hydrazinecarbonyl)phenyl)-4H-chromen-4-one | Benzoic Acid | 2-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one | 80% |

Pyrimidine Derivatives

Fused chromone-pyrimidine hybrids can be synthesized through various routes, notably via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. rsc.orgrsc.org A facile procedure describes the reaction of 3-benzoyl chromones with benzamidines. rsc.org This key step leads to the formation of novel functionalized 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and (2,4-diphenylpyrimidin-5-yl)(2-hydroxyphenyl)methanone derivatives. rsc.orgrsc.org The fusion of the pyrimidine moiety with the chromone scaffold is explored to generate new classes of hybrid heterocycles with potentially enhanced biological activity. rsc.orgnih.gov

Table 2: Synthesis of Fused Chromone-Pyrimidine Hybrids rsc.org

| Chromone Precursor | Amidine Reagent | Product Type | Yield |

| 3-Benzoyl-4H-chromen-4-one | Benzamidine hydrochloride | 2,5-Diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol | 80% |

| 3-Benzoyl-6-methyl-4H-chromen-4-one | Benzamidine hydrochloride | 6-Methyl-2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol | 82% |

| 3-Benzoyl-4H-chromen-4-one | Acetamidine hydrochloride | 2-Methyl-5-phenyl-5H-chromeno[4,3-d]pyrimidin-5-ol | 75% |

| 3-Benzoyl-4H-chromen-4-one | Guanidine hydrochloride | 2-Amino-5-phenyl-5H-chromeno[4,3-d]pyrimidin-5-ol | 70% |

Benzothiazole (B30560) Derivatives

The synthesis of chromones bearing a benzothiazole substituent has been achieved through several methods. nih.govmdpi.com One prominent route involves the Hoesch reaction of a substituted resorcinol (B1680541) with a heteroaryl acetonitrile, such as 2-cyanomethylbenzothiazole. nih.gov The resulting α-heteroaryl acetophenone intermediate undergoes an acid-catalyzed ring-closure reaction to yield the 3-(benzothiazol-2-yl)chromone. For example, 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one was synthesized from 2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethan-1-one by refluxing with acetic anhydride (B1165640) and sodium acetate (B1210297). nih.gov This hybridization approach combines the well-known pharmacophores of benzothiazole and chromone into a single molecular frame. nih.gov

Table 3: Synthesis of 3-(Benzothiazol-2-yl)chromone Derivatives nih.gov

| Starting Ketone | Cyclization Reagents | Final Product | Yield |

| 2-(1,3-Benzothiazol-2-yl)-1-(2,4-dihydroxyphenyl)ethan-1-one | Acetic anhydride, Sodium acetate | 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one | 78% |

| 1-(2,4-Dihydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)ethan-1-one | Acetic anhydride, Sodium acetate | 7-Hydroxy-2-methyl-3-(6-methyl-1,3-benzothiazol-2-yl)-4H-chromen-4-one | 75% |

| 1-(2,4-Dihydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)ethan-1-one | Acetic anhydride, Sodium acetate | 3-(6-Fluoro-1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one | 72% |

Styryl and Dimeric Chromenone Analog Synthesis

Styryl Chromenone Analogs

Styrylchromones, which feature a styryl group (C₆H₅-CH=CH-) typically at the 2- or 3-position of the chromone ring, are a notable class of derivatives. japsonline.comresearchgate.net The synthesis of 2-styrylchromones is commonly achieved through a base-catalyzed Claisen-Schmidt (aldol) condensation. japsonline.com This reaction involves the condensation of a 2-methylchromone, such as this compound, with a substituted or unsubstituted benzaldehyde. japsonline.comresearchgate.net The reaction is often carried out in a solvent like ethanol (B145695) with a catalytic amount of a strong base. japsonline.com

An alternative pathway to the chromone core itself, prior to forming the styryl derivative, is the Baker-Venkataraman rearrangement. This involves the O-acylation of a 2'-hydroxyacetophenone (B8834) followed by a base-catalyzed rearrangement to form a 1,3-diketone, which is then cyclized to the chromone ring. researchgate.net

Table 4: Synthesis of 2-Styrylchromone Derivatives via Aldol Condensation japsonline.com

| 2-Methylchromone Precursor | Benzaldehyde Derivative | Product |

| 2-Methylchromone | Benzaldehyde | 2-Styrylchromone |

| 2-Methylchromone | 4-Methoxybenzaldehyde | 2-(4-Methoxystyryl)chromone |

| 2-Methylchromone | 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxystyryl)chromone |

| 2-Methylchromone | 4-Hydroxybenzaldehyde | 2-(4-Hydroxystyryl)chromone |

Dimeric Chromenone Analogs

The synthesis of dimeric chromenones, where two chromone units are covalently linked, represents a more complex synthetic challenge. nih.govresearchgate.net These molecules can be linked at various positions, with 6,6'- and 8,8'-linkages being notable examples. The synthetic strategy is typically a multi-step process that begins with the construction of a suitable monomeric chromenone. nih.gov

A general and robust sequence involves the regioselective iodination of the chromone monomer at the desired position for coupling. nih.gov For example, to create an 8,8'-dimer, an 8-iodochromenone monomer is synthesized. The dimerization is then often accomplished using modern cross-coupling chemistry. One such method involves reacting the iodinated monomer with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form a boronic ester intermediate, which then undergoes a Suzuki-type homocoupling to afford the dimeric chromenone. nih.gov This approach allows for the creation of a focused library of dimeric chromenones for further study. nih.govresearchgate.net

Table 5: General Strategy for Dimeric Chromenone Synthesis nih.gov

| Step | Description | Reagents/Conditions (Example) |

| 1 | Monomer Synthesis | Claisen condensation of an acetophenone followed by cyclization. |

| 2 | Regioselective Iodination | Introduction of an iodine atom at a specific position (e.g., C-6 or C-8). |

| 3 | Dimerization | Palladium-catalyzed coupling of the iodinated monomers. |

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region, while the methyl and methoxy (B1213986) protons resonate at higher field strengths.

¹³C NMR: The carbon-13 NMR spectrum provides information about the number and chemical environment of the carbon atoms. The spectrum of this compound shows distinct signals for the carbonyl carbon, the aromatic carbons, the vinyl carbons, the methoxy carbon, and the methyl carbon, confirming the core structure of the chromone ring and the substituent groups.

| Technique | Description | Key Findings |

|---|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. | Reveals distinct signals for aromatic, methyl, and methoxy protons, confirming their presence and relative positions. |

| ¹³C NMR | Details the carbon framework of the molecule. | Shows characteristic peaks for carbonyl, aromatic, vinylic, methoxy, and methyl carbons, verifying the fundamental structure. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) group of the chromone ring. Additionally, bands corresponding to C-O stretching of the methoxy group and the ether linkage in the chromone ring, as well as C=C stretching of the aromatic and pyrone rings, are present.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | ~1645 |

| Aromatic C=C | Stretching | ~1607, 1570 |

| C-O (Ether/Methoxy) | Stretching | ~1200-1300 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula, which is C₁₁H₁₀O₃ for this compound. nih.gov

| Technique | Measurement | Value |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | 190.19 |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | 190.06299 |

| Molecular Formula | Elemental Composition | C₁₁H₁₀O₃ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Planarity

X-ray diffraction studies on single crystals of this compound would reveal the precise spatial arrangement of its atoms. rsc.org The chromone ring system is expected to be largely planar. The orientation of the methoxy group relative to the chromone ring would also be determined, providing insights into the preferred conformation of the molecule in the solid state. rsc.org

Analysis of Intramolecular and Intermolecular Interactions

The crystal structure would also elucidate any intramolecular hydrogen bonds, although none are expected in this compound itself. rsc.org More importantly, it would reveal the nature of intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern how the molecules pack together in the crystal lattice. rsc.org

| Structural Feature | Description |

|---|---|

| Molecular Conformation | The chromone ring is largely planar, with a specific orientation of the methoxy group. |

| Intermolecular Interactions | Analysis reveals C-H···O hydrogen bonds and potential π-π stacking, which dictate the crystal packing. |

Compound Names Mentioned in this Article

this compound

Advanced Spectroscopic Characterization and Structural Elucidation

Investigation of Intermolecular Interactions

Detailed single-crystal X-ray diffraction studies on analogs of 5-Methoxy-2-methyl-4H-chromen-4-one reveal the presence of significant intermolecular interactions that stabilize the crystal lattice. These interactions are primarily a combination of hydrogen bonds and π-π stacking of the aromatic and heterocyclic rings.

In a study of 5-Hydroxy-7-methoxy-2-methyl-4H-chromen-4-one , it was observed that the asymmetric unit contains two independent molecules. researchgate.net These molecules are nearly planar and are stacked alternately along the a-axis. The separation between the centroids of their chromene rings is a clear indication of π-π stacking. researchgate.net Specifically, the distances have been measured at 3.621 (1) Å and 4.490 (1) Å, indicative of significant orbital overlap. researchgate.net

Similarly, the crystal structure of 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one is stabilized by a network of weak C—H···O and C—H···π interactions, in addition to prominent π–π stacking interactions. researchgate.net The presence of two independent molecules in the asymmetric unit, with different orientations of the phenyl ring relative to the chromene system, underscores the conformational flexibility and the variety of packing motifs that can be adopted by such compounds. researchgate.net

For the compound 5-Hydroxy-7-methoxy-4H-chromen-4-one , the crystal packing is also stabilized by π–π stacking interactions, alongside a strong intramolecular hydrogen bond. nih.govresearchgate.net The planarity of the chromene ring system is a key factor that facilitates these stacking arrangements. nih.govresearchgate.net

The following tables summarize the key crystallographic data and interaction parameters for these related compounds, offering a predictive framework for the intermolecular behavior of this compound.

Table 1: Crystallographic Data for Related Chromone (B188151) Derivatives

| Compound Name | Formula | Crystal System | Space Group | Z | Reference |

| 5-Hydroxy-7-methoxy-2-methyl-4H-chromen-4-one | C₁₁H₁₀O₄ | Monoclinic | P2₁/c | 8 | researchgate.net |

| 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one | C₁₇H₁₄O₄ | Triclinic | P1 | 4 | researchgate.net |

| 5-Hydroxy-7-methoxy-4H-chromen-4-one | C₁₀H₈O₄ | Monoclinic | P2₁/c | 4 | nih.govresearchgate.net |

Table 2: Intermolecular Interaction Parameters for Related Chromone Derivatives

| Compound Name | Interaction Type | Geometric Parameters | Reference |

| 5-Hydroxy-7-methoxy-2-methyl-4H-chromen-4-one | π-π Stacking | Centroid-centroid distances: 3.621 (1) Å, 4.490 (1) Å | researchgate.net |

| 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one | π-π Stacking | Not explicitly detailed | researchgate.net |

| 5-Hydroxy-7-methoxy-4H-chromen-4-one | π-π Stacking | Not explicitly detailed | nih.govresearchgate.net |

Pharmacological Activities and Molecular Mechanisms of Action

Antioxidant and Reactive Oxygen/Nitrogen Species (ROS/RNS) Scavenging Activities

Chromenone derivatives are recognized for their antioxidant capabilities, which involve the inhibition of ROS/RNS generating enzymes and direct scavenging of these reactive species.

The superoxide (B77818) anion (O₂⁻) is a primary reactive oxygen species, and its overproduction can lead to oxidative stress and cellular damage. nih.gov The inhibition of enzymes responsible for its generation is a key antioxidant strategy.

One of the primary enzymes in this process is xanthine (B1682287) oxidase (XO). Studies on similar molecular structures, such as stilbene (B7821643) compounds, have shown that they can specifically inhibit the generation of superoxide anions by binding to the FAD (flavin adenine (B156593) dinucleotide) site in XO. semanticscholar.org This interaction is thought to occur via a π-π stacking interaction between the compound and the isoalloxazine ring of the FAD cofactor. semanticscholar.org

In the context of cellular inflammation, superoxide anions are produced by neutrophils as part of the respiratory burst. nih.gov A related flavone (B191248) compound, 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-chromen-4-one (MSF-2), has been shown to inhibit superoxide anion production in human neutrophils by targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov By suppressing PI3K activation, it consequently inhibits downstream signaling molecules like AKT and Phospholipase C gamma (PLCγ2), which are crucial for activating the respiratory burst. nih.gov

Table 1: Potential Mechanisms for Superoxide Anion Inhibition by Chromenone-like Compounds

| Enzyme/Pathway | Inhibitory Mechanism | Relevant Compound Class | Reference |

| Xanthine Oxidase (XO) | Binding to the FAD cofactor site, inhibiting electron transfer to oxygen. | Stilbenes | semanticscholar.org |

| Neutrophil PI3K/AKT Pathway | Inhibition of PI3K activation, preventing the assembly and activation of the NADPH oxidase complex. | Flavones (e.g., MSF-2) | nih.gov |

Beyond inhibiting their production, chromenones can directly neutralize existing reactive species. The antioxidant capacity of these molecules is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups. rsc.org The enol structure within similar pyranone rings has been identified as a key factor for antioxidant activity. rsc.org

The interaction between an antioxidant and various ROS/RNS can produce a range of metabolites, a concept referred to as the "scavengome". chemrxiv.org This transformation can lead to new molecules with their own distinct biological activities. The process involves the antioxidant molecule donating a hydrogen atom or an electron to stabilize the radical, with the resulting antioxidant radical being stabilized through delocalization. chemrxiv.org

Anti-inflammatory Effects

The anti-inflammatory properties of the chromenone scaffold are well-documented, involving the modulation of key inflammatory pathways and the direct inhibition of inflammatory cells.

Research into novel 2-phenyl-4H-chromen-4-one derivatives has demonstrated significant anti-inflammatory activity. nih.gov One such derivative was found to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/MAPK signaling pathway. nih.gov This inhibition led to a downstream reduction in the expression of pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov

Furthermore, the PI3K/AKT pathway, as mentioned previously, is a critical regulator of inflammatory responses. The inhibition of this pathway by the related compound MSF-2 demonstrates another mechanism by which chromenone-like structures can exert anti-inflammatory effects, preventing fMLP-induced neutrophil infiltration and inflammation in animal models. nih.gov

Neutrophils are key players in the innate immune response, but their excessive activation contributes to inflammatory tissue damage. nih.gov The chromenone analog MSF-2 has been shown to effectively inhibit the activation of human neutrophils induced by the chemoattractant fMLP. nih.gov This inhibition encompasses several key neutrophil functions, including the release of superoxide anions, degranulation (evidenced by the release of cathepsin G), and migration. nih.gov The underlying mechanism is the suppression of PI3K/AKT and PLCγ2 activation, which are essential for these processes. nih.gov

Table 2: Anti-inflammatory Mechanisms of Chromenone Derivatives

| Target Pathway/Cell | Mechanism of Action | Effect | Reference |

| TLR4/MAPK Pathway | Inhibition of TLR4/MAPK signaling cascade. | Decreased production of NO, IL-6, TNF-α. | nih.gov |

| Neutrophil Activation (via PI3K/AKT) | Inhibition of PI3K activation and subsequent suppression of AKT and PLCγ2. | Reduced superoxide production, degranulation, and migration. | nih.gov |

Anticancer and Cytotoxic Activities

The 4H-chromen-4-one core structure is a promising scaffold for the development of novel anticancer agents, with some derivatives showing efficacy against multi-drug resistant cancers. nih.gov

A synthetic derivative, 5-Methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one (DK1913), functions as a pan-Aurora kinase inhibitor. semanticscholar.org These kinases are crucial for mitotic regulation, and their inhibition leads to cell cycle arrest at the G2/M phase. semanticscholar.org DK1913 was found to trigger apoptosis in HCT116 colon cancer cells through the generation of intracellular ROS, which in turn stimulates endoplasmic reticulum (ER) and genotoxic stress responses. semanticscholar.org

Another mechanism identified for 4H-chromene-based compounds is the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). nih.gov This enzyme is vital for calcium homeostasis, and its inhibition can trigger cell death. This target is particularly promising for overcoming multi-drug resistance in cancer cells. nih.gov Studies on dimeric chromenone derivatives have also demonstrated moderate cytotoxic activity against leukemia cell lines like L5178Y and HL60. nih.gov

Table 3: Anticancer Mechanisms of 4H-Chromen-4-one Derivatives

| Molecular Target | Mechanism of Action | Cellular Outcome | Reference |

| Aurora Kinases | Inhibition of Aurora A and Aurora B kinases. | G2/M cell cycle arrest, ROS-mediated apoptosis. | semanticscholar.org |

| SERCA | Inhibition of the SERCA pump, disrupting calcium homeostasis. | Cytotoxicity, particularly in multi-drug resistant cells. | nih.gov |

| General Cytotoxicity | Not fully elucidated, but inherent cytotoxic properties observed. | Moderate cytotoxicity against leukemia cell lines. | nih.gov |

Modulation of Drug Efflux Mechanisms (e.g., ABCG2)

Research specifically detailing the modulation of drug efflux mechanisms, such as the ATP-binding cassette subfamily G member 2 (ABCG2), by 5-Methoxy-2-methyl-4H-chromen-4-one is not currently available in the public domain. However, the broader class of flavonoids, which share a common benzopyran-4-one core with chromones, has been investigated for its interaction with ABC transporters. Certain flavonoids have been shown to inhibit the function of ABCG2, a protein that plays a crucial role in multidrug resistance in cancer by pumping a wide range of chemotherapeutic drugs out of cancer cells. This inhibitory activity can sensitize cancer cells to treatment. Given the structural similarities, it is plausible that chromone (B188151) derivatives, including this compound, could exhibit similar modulatory effects on ABCG2, though this remains to be experimentally verified.

Induction of Apoptosis and Cell Growth Inhibition

While direct studies on the pro-apoptotic and cell growth inhibitory effects of this compound are limited, extensive research on related chromone derivatives highlights their potential in this area. Numerous synthetic and natural chromones have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity often involve the induction of apoptosis, or programmed cell death, a critical process in the elimination of cancerous cells. For instance, various 2-phenyl-4H-chromen-4-one derivatives have been synthesized and shown to inhibit the growth of cancer cells. researchgate.net The introduction of different substituents on the chromone ring has been shown to be a key determinant of their anti-proliferative potency.

Inhibition of Specific Kinases and Enzymes (e.g., Sirtuin 2, β-Glucuronidase)

The inhibition of specific kinases and enzymes is a key mechanism through which many therapeutic agents exert their effects. While there is no direct evidence of this compound inhibiting β-Glucuronidase, the chromone scaffold has been identified as a promising template for the development of Sirtuin 2 (SIRT2) inhibitors. SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases and has emerged as a potential therapeutic target for neurodegenerative diseases and cancer. A study focusing on chroman-4-one and chromone-based SIRT2 inhibitors has been published, although it does not specifically mention the 5-methoxy-2-methyl derivative. nih.gov This suggests that the chromone core is a viable starting point for designing potent and selective SIRT2 inhibitors.

| Related Compound Class | Enzyme/Target | Reported Activity |

| Chroman-4-ones and Chromones | Sirtuin 2 (SIRT2) | Identified as potential inhibitors. nih.gov |

| 2-Phenyl-4H-chromen-4-one derivatives | Cyclooxygenase-2 (COX-2) | Potent inhibitory activity. nih.gov |

Disruption of Tubulin Dynamics

The disruption of microtubule (tubulin) dynamics is a well-established mechanism for anticancer drugs. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. While there are no specific studies on the effect of this compound on tubulin dynamics, certain 2-amino-4H-chromene derivatives have been investigated as tubulin inhibitors. nih.gov These compounds have been shown to block cells in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents. nih.gov This indicates that the chromene scaffold could be a valuable framework for the development of new anticancer agents that target the tubulin cytoskeleton.

Antimicrobial Properties

The chromone nucleus is a common feature in a variety of natural products that exhibit antimicrobial activity. nih.govnih.gov This has spurred research into the synthesis and evaluation of chromone derivatives as potential antibacterial and antifungal agents.

Antibacterial Activity

| Related Compound Class | Bacterial Strain | Observed Activity |

| 4-Hydroxycoumarin (B602359) derivatives | Bacillus subtilis, Staphylococcus aureus | Growth inhibition. nih.gov |

| Sulfonyl benzocoumarin derivatives | Staphylococcus aureus | Significant inhibition. ijrpc.com |

| 4-((5-Amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (B35378) | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus aureus | Zone of inhibition ranging from 15 to 22 mm. jmchemsci.com |

Antifungal Activity

Similar to its antibacterial properties, the antifungal activity of this compound has not been specifically documented. However, the broader family of chromones and related coumarins has shown promise as antifungal agents. nih.govjmchemsci.comderpharmachemica.com For instance, certain 4-hydroxycoumarin derivatives exhibited weak activity against Candida species. nih.gov A study on a coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin, demonstrated strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com Thiazolidinone derivatives containing a chromen-4-one ring have also been investigated for their antifungal properties. derpharmachemica.com These findings suggest that the chromone scaffold is a viable candidate for the development of novel antifungal compounds.

| Related Compound Class | Fungal Strain | Observed Activity |

| 4-Hydroxycoumarin derivatives | Candida sp. | Weak activity. nih.gov |

| 4-((5-Amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin | Aspergillus niger, Candida albicans | Strong inhibition. jmchemsci.com |

Anti-parasitic Activity (e.g., Anti-Trypanosoma brucei)

The chromen-4-one scaffold has been identified as a promising starting point for the development of novel agents against parasitic diseases, including Human African Trypanosomiasis caused by Trypanosoma brucei. Structure-activity relationship (SAR) studies have been conducted to optimize the anti-trypanosomal potency of these derivatives.

Initial investigations centered on the flavonol 2-(benzo[d] nih.govacs.orgdioxol-5-yl)-chromen-4-one, which was identified as a promising anti-trypanosomatid agent. nih.gov Chemical modifications of this lead compound led to the synthesis of several derivatives with notable activity against T. brucei. For instance, replacing the methoxy (B1213986) group at position 7 with a methyl group and a chlorine or fluorine atom maintained significant anti-parasitic activity. nih.gov Conversely, moving the methoxy group from position 7 to position 6 resulted in a substantial decrease in activity. nih.gov

One of the most effective modifications was the addition of a pivaloyl group, resulting in a derivative with an EC₅₀ value of 1.1 μM against T. brucei and a high selectivity index (SI) of over 92. nih.govacs.orgacs.org This indicates the compound is significantly more toxic to the parasite than to mammalian cells. Other derivatives with low micromolar EC₅₀ values and a selectivity index greater than 20 were also identified. nih.gov

The mechanism for some of these derivatives involves the inhibition of pteridine (B1203161) reductase 1 (PTR1), a key enzyme in the parasite's folate salvage pathway. mdpi.com Chroman-4-one analogues, which are structurally related to chromen-4-ones, have been synthesized and evaluated against Trypanosoma brucei PTR1 (TbPTR1). One such analogue demonstrated activity against both the TbPTR1 enzyme and the whole parasite, with a selectivity index greater than 7 and low toxicity. mdpi.com

Table 1: Anti-Trypanosoma brucei Activity of Selected Chromen-4-one Derivatives

| Compound | Modification | EC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Derivative 1 | 2-(benzo[d] nih.govacs.orgdioxol-5-yl)-chromen-4-one | --- | --- | nih.gov |

| Pivaloyl Derivative (13) | 3-pivaloyl derivative of Compound 1 | 1.1 | >92 | nih.govacs.orgacs.org |

| Compound 8 | 7-methyl, 6-chloro substitution on ring A | <5 | >20 | nih.gov |

| Compound 21 | Tetrahydrofuran ring replacing dioxolane | 3.1 | 8 | nih.gov |

| Chroman-4-one analogue (1) | Analogue of a chromen-4-one derivative | --- | >7 | mdpi.com |

Other Reported Biological Activities of Chromen-4-one Derivatives

Beyond their anti-parasitic effects, derivatives of the chromen-4-one scaffold have been explored for a multitude of other therapeutic applications.

Anti-HIV

The chromen-4-one structure has served as a versatile scaffold for the development of inhibitors targeting the Human Immunodeficiency Virus (HIV). These derivatives have been shown to interfere with multiple stages of the viral life cycle.

One key mechanism is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. Some coumarin-based molecules, which are closely related to chromen-4-ones, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Furthermore, research has focused on developing dual inhibitors that can target multiple viral enzymes simultaneously. Novel 4-hydroxy-2H,5H-pyrano[3,2-c]chromene-2,5-dione derivatives have been synthesized and shown to inhibit both HIV-1 integrase (IN) and the reverse transcriptase-associated Ribonuclease H (RNase H) function. nih.gov This dual-mode inhibition presents a promising strategy for overcoming drug resistance.

Another class of anti-HIV agents, known as translocation-defective reverse transcriptase inhibitors (TDRTIs), includes nucleoside analogues that, despite having a 3'-hydroxyl group, act as terminators of DNA synthesis. nih.gov While not direct chromen-4-one derivatives, the principles of targeting HIV RT through various mechanisms underscore the potential for designing novel chromen-4-one based inhibitors.

Anticonvulsant Properties

The search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing, and heterocyclic systems like chromen-4-one are of interest. While direct studies on this compound for anticonvulsant activity are not widely reported, the pharmacological potential can be inferred from related structures. For example, 3H-quinazolin-4-one, which possesses a similar pharmacophoric moiety, has been reported to have anticonvulsant effects. farmaceut.org A series of 3-substituted-3H-quinazolin-4-one derivatives showed anticonvulsant activity at low doses in animal models. farmaceut.org

Structure-activity relationship studies on other classes of compounds, such as phenylmethylenehydantoins, have identified key features for anticonvulsant activity, including the importance of log P (lipophilicity) and the lowest unoccupied molecular orbital (LUMO) energy. nih.gov These studies on related pharmacophores suggest that chromen-4-one derivatives could be promising candidates for the development of novel anticonvulsant agents, though specific research is required.

Anticholinesterase Activity

Derivatives of the chromen-4-one scaffold have been investigated as inhibitors of cholinesterase enzymes, which is a key therapeutic strategy for managing Alzheimer's disease. Specifically, amino-7,8-dihydro-4H-chromenone derivatives have shown potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Structure-activity relationship studies revealed that substitutions on the chromenone ring are crucial for inhibitory potency. For example, substitutions at the R¹ and R² positions were found to enhance inhibitory activity against BChE, while substitutions at the R³ position were generally unfavorable. One of the most potent analogues demonstrated an IC₅₀ value of 0.37 μM against AChE and 5.24 μM against BChE. Another derivative, featuring a 4-fluorobenzyloxy group at the R¹ position and a methoxy group (OCH₃) at the R² position, was identified as the most effective BChE inhibitor in its series, with an IC₅₀ value of 0.65 ± 0.13 µM. These findings highlight the tunability of the chromenone scaffold for designing potent and selective cholinesterase inhibitors.

Antidiabetic Activity

Chromen-4-one derivatives have emerged as significant candidates in the search for new antidiabetic agents, primarily through the inhibition of α-glucosidase and α-amylase. These enzymes are responsible for the digestion of carbohydrates, and their inhibition can help manage postprandial hyperglycemia.

A variety of substituted chromenone derivatives have been synthesized and tested for their α-glucosidase inhibitory activity. researchgate.netnih.govmdpi.com In one study, a series of chromone-based phenylhydrazone and benzoylhydrazone derivatives were evaluated, with some compounds showing potent inhibition. nih.gov The most active compound in this series exhibited an IC₅₀ value of 6.59 ± 0.09 μM, which was significantly more potent than the positive control, acarbose (B1664774) (IC₅₀ = 685.11 ± 7.46 μM). nih.gov Computational studies have suggested that the polarizability and the presence of hydrogen bond acceptor/donor groups are important for the α-glucosidase inhibitory activity of chromenone derivatives. nih.gov

Another study on chromone derivatives from a marine fungus, Penicillium thomii, also identified compounds with notable α-glucosidase inhibition, with IC₅₀ values ranging from 268 to 1017 μM, again proving more active than acarbose in that particular assay. mdpi.com These findings underscore the potential of the chromen-4-one scaffold in developing novel therapeutics for diabetes. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Chromen-4-one Derivatives

| Derivative Class | Most Potent Compound | IC₅₀ (μM) | Positive Control (Acarbose) IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Chromone-based Phenylhydrazone/Benzoylhydrazone | Compound 5c | 6.59 ± 0.09 | 685.11 ± 7.46 | nih.gov |

| From Penicillium thomii | Penithochromone A | 268 | ~1300 | mdpi.com |

| Substituted Chromenones | Compound 4x | --- | --- | researchgate.net |

Structure Activity Relationship Sar Studies of 5 Methoxy 2 Methyl 4h Chromen 4 One Derivatives

Impact of Substituents on Chromen-4-one Core on Biological Potency

The biological activity of chromen-4-one derivatives is highly sensitive to the nature and position of substituents on both the benzo-γ-pyrone ring and any appended groups. Structure-activity relationship (SAR) studies have revealed that even minor alterations can significantly modulate potency and selectivity for various biological targets.

Substitutions at the C2, C3, and C6 positions of the chromen-4-one core have been extensively studied. For instance, in a series of chroman-4-one and chromone (B188151) derivatives evaluated as SIRT2 inhibitors, substitutions at the 2-, 6-, and 8-positions were found to be critical for activity. Larger, electron-withdrawing groups at the 6- and 8-positions were generally favorable for inhibitory potency. acs.org In contrast, for anti-inflammatory activity evaluated via inhibition of pro-inflammatory cytokine release, different substitution patterns are desirable. A study on 2-phenyl-4H-chromen-4-one derivatives showed that specific substitutions on the C2-phenyl ring were crucial for potent anti-inflammatory effects through the TLR4/MAPK signaling pathway. nih.gov

The substituent at the C5 position, such as the methoxy (B1213986) group in the title compound, also plays a significant role. For example, in a series of chromone derivatives designed as inhibitors of the breast cancer resistance protein ABCG2, a 5-(4-bromobenzyloxy) substituent was found to be important for activity. acs.org This highlights that the steric and electronic properties of substituents at C5 can directly influence interactions with biological targets.

The methyl group at the C2 position is another key feature. While some studies show that an alkyl chain at C2 is beneficial for certain activities like SIRT2 inhibition, the optimal chain length can vary. acs.org Other studies on different chromone derivatives indicate that replacing the C2-alkyl group with a substituted phenyl ring can lead to potent activities such as COX-2 inhibition or anti-inflammatory effects. nih.gov

The impact of substituents can be summarized in the following table, drawing from various studies on chromen-4-one derivatives:

| Position | Substituent Type | Impact on Biological Activity (Example Target) | Reference |

| C2 | Alkyl (e.g., methyl) | Can be crucial for potency (SIRT2 inhibition). Optimal length is target-dependent. | acs.org |

| Phenyl/Substituted Phenyl | Often imparts potent anti-inflammatory or enzyme inhibitory activity. | nih.gov | |

| C3 | Halogenation (F, Br) | Can greatly intensify antitumor potency in 4-aryl-4H-chromenes. | nih.gov |

| Hydroxymethyl | Serves as a key intermediate for synthesizing various pharmacologically active compounds. | nih.gov | |

| C5 | Methoxy/Substituted Benzyloxy | Influences interactions with targets like ABCG2; steric and electronic properties are key. | acs.org |

| C6 | Electron-withdrawing groups | Favorable for SIRT2 inhibitory activity. | acs.org |

| Halogens (F, Cl) | Can modulate agonist/antagonist activity at GPR55, with chlorine sometimes being more effective than fluorine. | acs.org | |

| Aminoacetates | Can impart significant antihistaminic and bronchodilatory activity. | nih.gov |

It is evident that no single substitution pattern is universally optimal; instead, the biological potency and selectivity are a consequence of a complex interplay between the substituents at various positions on the chromen-4-one core. acs.orgnih.gov

Stereochemical Considerations and Conformational Effects on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of 5-Methoxy-2-methyl-4H-chromen-4-one derivatives are critical determinants of their biological activity. The planar chromen-4-one ring system provides a rigid scaffold, but substituents can adopt various spatial orientations that influence binding to target macromolecules.

One of the most crucial conformational features is the orientation of the carbonyl group at the C4 position. Studies on SIRT2 inhibitors based on the chroman-4-one scaffold revealed that the presence and orientation of the carbonyl group are essential for potent inhibition. Any conformational changes in the ring system that alter the orientation of this oxygen atom can lead to a marked decrease or loss of activity. acs.org This suggests the C4-keto group often acts as a key hydrogen bond acceptor in interactions with biological targets. acs.org

For derivatives with substituents at the C2 or C3 positions, the stereochemistry at these centers can be vital. For instance, the introduction of a chiral center would lead to enantiomers, which could exhibit different biological potencies and pharmacokinetic profiles. Although the parent compound this compound is achiral, derivatization can easily introduce chirality.

| Structural Feature | Conformational/Stereochemical Aspect | Impact on Activity | Reference |

| C4-Carbonyl Group | Orientation of the oxygen atom | Essential for activity; likely acts as a hydrogen bond acceptor. Changes in orientation lead to low activity. | acs.org |

| Chroman-4-one Ring | Fold along the O-C4 axis | Considered a key feature for the diverse biological activities of 4H-chromenes. | nih.gov |

| Substituent Bulk | Steric hindrance | Bulky groups directly attached to the ring can diminish inhibitory effects by preventing optimal binding. | acs.org |

| Side Chain Flexibility | Rotational freedom | Affects the ability of the molecule to adopt the correct conformation for binding to a target. | nih.gov |

Bioisosteric Replacements and their Influence on Pharmacological Profile

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com For this compound, several key positions offer opportunities for bioisosteric replacement to modulate its pharmacological profile.

C5-Methoxy Group: The methoxy group is a common target for bioisosteric replacement. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions. Potential bioisosteres for the methoxy group include:

Hydroxyl (-OH): Can act as both a hydrogen bond donor and acceptor.

Fluorine (-F): Similar in size to hydrogen but highly electronegative, it can alter electronic properties and block metabolic oxidation. cambridgemedchemconsulting.com

Amino (-NH2): Introduces a basic center and hydrogen bond donor capabilities.

Thio-methyl (-SCH3): Can alter bond angles and lipophilicity compared to the methoxy group.

C4-Carbonyl Group: The carbonyl group is crucial for the activity of many chromones, often acting as a hydrogen bond acceptor. acs.org Its bioisosteric replacement can dramatically alter activity. For instance, replacing the carbonyl oxygen with a sulfur atom (to form a thioketone) in a series of GPR55 ligands transformed an agonist into a very weak antagonist, demonstrating the critical role of the polar interaction of the keto function for receptor activation. acs.org Other potential replacements include oximes (=N-OH) or hydrazones (=N-NH2), which would alter the electronic and hydrogen-bonding properties at this position.

The following table presents potential bioisosteric replacements for key functional groups in this compound and their likely influence.

| Original Group | Position | Bioisosteric Replacement | Potential Influence on Pharmacological Profile | Reference |

| Methoxy (-OCH3) | C5 | Hydroxyl (-OH), Amino (-NH2), Halogens (e.g., -F, -Cl) | Modify hydrogen bonding, pKa, metabolic stability, and lipophilicity. | cambridgemedchemconsulting.com |

| Carbonyl (=O) | C4 | Thiocarbonyl (=S), Oxime (=N-OH) | Drastically alter electronic properties and hydrogen bonding capacity; can switch from agonist to antagonist. | acs.org |

| Methyl (-CH3) | C2 | Trifluoromethyl (-CF3), Ethyl (-CH2CH3), Amino (-NH2) | Modulate lipophilicity, steric bulk, and metabolic stability. | cambridgemedchemconsulting.com |

| Benzene (B151609) Ring | A-Ring | Pyridine, Thiophene | Introduce heteroatoms, alter dipole moment, improve solubility, and create new interactions with the target. | nih.gov |

The thoughtful application of bioisosterism allows for the fine-tuning of a lead compound to enhance its drug-like properties while retaining or improving its desired biological activity. researchgate.net

Correlation between Structural Features and In Vitro ADME Properties

The in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are intrinsically linked to its structural and physicochemical features. For derivatives of this compound, key properties like lipophilicity, solubility, and metabolic stability can be predicted and modulated through structural modifications.

Lipophilicity (LogP/LogD): Lipophilicity is a critical parameter influencing membrane permeability, solubility, and plasma protein binding. nih.gov The parent compound, this compound, has a calculated XLogP3 of 2.2, indicating moderate lipophilicity. nih.gov The introduction of polar functional groups (e.g., -OH, -COOH, -NH2) would decrease lipophilicity and potentially improve aqueous solubility, while adding nonpolar groups (e.g., larger alkyl chains, phenyl rings) would increase it. A balance is crucial, as very high lipophilicity can lead to poor solubility and increased metabolic clearance. openaccessjournals.com

Aqueous Solubility: The solubility of chromone derivatives is often a challenge. The introduction of ionizable groups, such as carboxylic acids or basic amines, is a common strategy to improve solubility at physiological pH. For example, studies on other heterocyclic scaffolds have shown that replacing a non-polar group with a polar or ionizable one can significantly enhance solubility. nih.gov

Metabolic Stability: The methoxy group at the C5 position is a potential site for metabolic O-demethylation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance. Replacing the methoxy group with a metabolically more stable bioisostere, such as a fluorine atom, is a common strategy to block this metabolic pathway and improve the compound's half-life. cambridgemedchemconsulting.com Similarly, the C2-methyl group can be a site of oxidation.

Membrane Permeability: Passive diffusion across cell membranes, a key aspect of absorption, is highly dependent on lipophilicity and the number of hydrogen bond donors and acceptors. In silico models and in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict this property. nih.gov For chromen-4-one derivatives, modulating substituents to achieve an optimal LogP (typically between 1 and 3) and minimizing the number of hydrogen bond donors can enhance permeability. For instance, a study of a dimethoxy-substituted chromen-4-one derivative indicated a favorable pharmacological profile based on computational ADME predictions. tandfonline.com

The relationship between structural features and ADME properties is summarized below:

| Structural Feature / Modification | Physicochemical Property Affected | Impact on In Vitro ADME | Reference |

| Addition of polar groups (-OH, -NH2) | Increased polarity, lower LogP | Improved aqueous solubility, potentially lower permeability. | nih.govopenaccessjournals.com |

| Addition of nonpolar groups (alkyl, aryl) | Increased lipophilicity, higher LogP | Improved permeability (up to a point), but may decrease solubility and increase protein binding. | nih.gov |

| Replacement of C5-OCH3 with C5-F | Increased metabolic stability | Blocks O-demethylation, potentially increasing compound half-life in microsomal stability assays. | cambridgemedchemconsulting.com |

| Introduction of an ionizable group (acid/base) | pH-dependent charge and solubility | Can dramatically improve aqueous solubility at physiological pH. | nih.gov |

| Increase in molecular weight/size | - | May decrease permeability and solubility. | nih.gov |

By systematically modifying the this compound scaffold and evaluating the resulting changes in in vitro ADME assays, a clear correlation between structure and drug-like properties can be established, guiding the design of derivatives with an optimized pharmacological profile.

Computational and Chemoinformatic Approaches in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. identifiers.org This method is crucial for structure-based drug design, allowing researchers to simulate the interaction between a potential drug and its biological target at an atomic level. identifiers.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. identifiers.org

While specific molecular docking studies for 5-Methoxy-2-methyl-4H-chromen-4-one were not identified in a review of available literature, research on related chromone (B188151) derivatives highlights the application of this methodology. For instance, studies on newly synthesized chromone congeners have utilized molecular docking to predict their binding modes and affinities against various therapeutic targets, such as cancer-related proteins. nih.gov In a typical study, the three-dimensional structures of the target proteins are obtained from databases like the Protein Data Bank (PDB), and the synthesized chromone derivatives are docked into the active sites. The resulting binding energies and interaction patterns, such as hydrogen bonds and hydrophobic interactions, provide insights into their potential inhibitory activity. nih.gov Such analyses help in rationalizing the observed biological activities and guiding the design of more potent and selective analogs.

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Electrostatic Potential)

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, offering deep insights that are not always accessible through experimental means alone. Density Functional Theory (DFT) is a prominent method used to determine a molecule's geometric and electronic properties. nih.gov It can be used to optimize the molecular structure, calculate vibrational frequencies (correlating to IR spectra), and determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ebi.ac.uk The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ebi.ac.uk

Another valuable calculation is the Molecular Electrostatic Potential (MEP). MEP maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding and predicting how a molecule will interact with biological receptors or other molecules.

Although specific DFT or MEP studies on this compound are not readily found in the published literature, research on structurally similar compounds demonstrates the power of these methods. For example, DFT and MEP analyses have been performed on Schiff base metal complexes derived from substituted chromones to correlate their structural features with their observed catalytic or biological activities. These studies compare theoretical data, such as bond lengths and angles, with experimental results from X-ray crystallography to validate the computational models.

In Silico Prediction of Biological Activity and Selectivity

Beyond docking and quantum chemistry, a wide array of computational tools is used to predict the biological profile of a compound. This includes the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for evaluating a molecule's drug-likeness. nih.gov Early prediction of poor ADMET properties can prevent the costly failure of drug candidates in later stages of development.

For this compound, several physicochemical properties relevant to its biological activity have been predicted using computational models and are available in public databases. These descriptors are fundamental to in silico predictions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 190.19 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 35.5 Ų | PubChem |

The XLogP3 value of 2.2 suggests moderate lipophilicity, which is often correlated with good membrane permeability and absorption. The topological polar surface area (TPSA) of 35.5 Ų is well within the range typically associated with good oral bioavailability in drug candidates.

Furthermore, in silico studies on related chromone derivatives have been used to predict their anticancer activity and selectivity. nih.gov Such studies often involve building Quantitative Structure-Activity Relationship (QSAR) models or docking the compounds against a panel of protein targets to predict their activity spectrum and potential off-target effects. ADMET prediction tools have been used to assess the safety profile of novel chromone-based compounds, predicting factors like potential carcinogenicity and skin sensitization. nih.gov

Utilization of Chemical Databases (e.g., ChEBI, ChEMBL) for Research and Compound Annotation

Chemical databases are essential resources for chemical biology and drug discovery, providing curated information on millions of compounds. Databases like ChEBI (Chemical Entities of Biological Interest) and ChEMBL are pivotal for annotating compounds with standardized identifiers, definitions, and biological activity data.

This compound is registered in several major chemical databases. The ChEBI database, which provides a dictionary and ontology for small chemical compounds of biological interest, assigns the compound a specific identifier. This allows for unambiguous referencing and integration of data across different platforms. The PubChem database also contains a comprehensive entry for the compound, aggregating information from various sources.

Table 2: Database Identifiers for this compound

| Database | Identifier |

|---|---|

| PubChem CID | 11687031 |

| ChEBI ID | CHEBI:208262 |

| ChEMBL ID | CHEMBL177850 |

| CAS Registry Number | 22105-23-3 |

In ChEBI, this compound is classified as a member of the "chromones" chemical class. The ChEMBL database, which focuses on bioactive drug-like small molecules, links compounds to experimental bioactivity data from scientific literature. The entry for this compound (CHEMBL177850) allows researchers to find and analyze any reported biological assays associated with it, facilitating the assessment of its therapeutic potential and mechanism of action. These databases serve as a foundational tool for researchers to retrieve, cross-reference, and build upon existing knowledge of the compound.

Future Research Directions and Translational Perspectives

Further Elucidation of Molecular Mechanisms of Action for Specific Bioactivities

While the broad biological activities of chromones, including anti-inflammatory and anti-cancer effects, are recognized, the precise molecular mechanisms for many derivatives, including 5-Methoxy-2-methyl-4H-chromen-4-one, remain to be fully detailed. nih.govnih.gov Future research must focus on pinpointing the specific cellular targets and signaling pathways modulated by these compounds.

Key research questions to be addressed include:

Target Identification: Moving beyond predictive models, studies are needed to experimentally validate the interaction of this compound and its analogs with specific proteins. For instance, various chromone (B188151) derivatives have been identified as inhibitors of enzymes and proteins like SIRT2, telomerase, Rho-associated coiled-coil containing protein kinases (ROCKs), and the ATP-binding cassette transporter ABCG2. nih.govacs.orgnih.govfigshare.com

Pathway Analysis: Investigating how these compounds affect downstream signaling is crucial. A study on a novel trimethoxyphenyl-4H-chromen derivative, for example, showed it inhibited telomerase activity by reducing the expression of the nuclear protein dyskerin. nih.gov Similarly, other chromones have been found to suppress inflammation by inhibiting superoxide (B77818) anion generation in neutrophils or to target pathways implicated in Alzheimer's disease, such as those involving monoamine oxidases (MAOs) and amyloid-beta (Aβ) aggregation. nih.govnih.gov Elucidating these mechanisms for specific compounds is a critical next step.

Multi-target Effects: Many complex diseases, such as Alzheimer's, may benefit from agents that can modulate multiple targets. nih.govnih.gov Research should explore whether chromones like this compound possess such multi-target profiles, for instance, by combining enzyme inhibition with antioxidant and metal-chelating properties. nih.gov

Rational Design of Novel Chromen-4-one Derivatives with Enhanced Potency and Selectivity

Rational drug design, which leverages an understanding of structure-activity relationships (SAR), is essential for optimizing the therapeutic properties of the chromone scaffold. youtube.com By systematically modifying the core structure of this compound, new derivatives with improved potency and target selectivity can be developed.

Future design strategies should incorporate the following principles derived from existing SAR studies:

Substitution Pattern: The position and nature of substituents on the chromone ring are critical for bioactivity. For example, studies on SIRT2 inhibitors revealed that the length of an alkyl chain at the 2-position significantly influences inhibitory activity, with a pentyl group being optimal in one study. acs.org In another series, a 4-bromobenzyloxy group at the 5-position was found to be important for inhibiting the ABCG2 transporter. nih.gov

Core Structure Modifications: Even minor changes to the chromone core can have a major impact. The carbonyl group at the 4-position has been shown to be essential for the SIRT2 inhibitory activity of certain chroman-4-ones. acs.org Similarly, replacing this keto function with a thio group in a GPR55 agonist led to a loss of activity, highlighting the importance of this feature for hydrogen bonding. acs.org

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved properties. In one study, the substitution of a phenol (B47542) with a thiophenol in a series of chromones resulted in a compound with prominent anti-inflammatory effects. nih.gov

| Position | Modification | Impact on Bioactivity | Reference |

| C2 | Varying alkyl chain length | Influences SIRT2 inhibition; pentyl group showed high activity. | acs.org |

| C4 | Carbonyl (Keto) group | Essential for potent SIRT2 inhibition and GPR55 activation. | acs.orgacs.org |

| C5 | 4-bromobenzyloxy substituent | Important for inhibition of ABCG2-mediated drug efflux. | nih.gov |

| C7 | Methoxy (B1213986) group | Important for activity in inhibiting superoxide anion generation. | nih.gov |

Exploration of New Therapeutic Applications for Chromen-4-ones

The diverse biological activities reported for the chromone family suggest that their therapeutic applications could be expanded beyond their current uses. nih.govacs.org While some chromones are used clinically, such as cromolyn (B99618) sodium for allergies and diosmin (B1670713) for venous diseases, research points to a much wider potential. ijrpc.comwikipedia.org

Promising new therapeutic avenues to explore include:

Neurodegenerative Diseases: Chromone derivatives are being actively investigated for Alzheimer's disease due to their ability to inhibit key enzymes like MAOs and cholinesterases, prevent Aβ aggregation, and exert neuroprotective effects through antioxidant activity. nih.govnih.gov

Oncology: The discovery of chromones as telomerase inhibitors and apoptosis inducers opens up new possibilities for cancer treatment. nih.govacs.org Derivatives have shown potent activity against various cancer cell lines, and their mechanisms, such as the regulation of dyskerin, provide a basis for targeted therapy development. nih.gov

Metabolic and Inflammatory Disorders: The identification of chromones as selective ROCK inhibitors suggests their potential use in treating conditions like diabetic retinopathy. figshare.com Furthermore, their role as ligands for G protein-coupled receptors like GPR55 could be exploited for treating inflammation, neuropathic pain, and metabolic diseases. acs.org

Infectious Diseases: Novel chromone derivatives isolated from natural sources like marine actinomycetes have demonstrated potent antibacterial activity, indicating their potential as a source of new antibiotics. nih.gov

Advanced Computational Modeling for Predictive Research and Drug Design

Computational methods are indispensable tools for accelerating the discovery and optimization of new drugs. mdpi.comyoutube.comyoutube.com Applying these techniques to the chromone scaffold can streamline the design process, reduce costs, and provide deep insights into molecular interactions.

Future research should increasingly leverage:

Quantitative Structure-Activity Relationship (QSAR): QSAR models create a mathematical correlation between the chemical structure of compounds and their biological activity. mdpi.com For chromones, QSAR models have been developed to predict their antioxidant activity and have shown high correlation coefficients, providing a reliable way to screen virtual libraries of derivatives before synthesis. tandfonline.com The development of accurate predictive models is an ongoing area of research. nih.govrsc.orgresearchgate.net

Molecular Docking: This technique predicts how a ligand binds to the active site of a target protein. mdpi.com It has been used to study the interaction of chromone derivatives with targets like the PqsR protein in Pseudomonas aeruginosa and the COX-2 enzyme, helping to rationalize observed activities and guide the design of more potent inhibitors. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the protein-ligand complex, assessing its stability over time. This method has been used to confirm the stability of complexes between chromone derivatives and the COX-2 enzyme, supporting the findings from molecular docking. tandfonline.com Mechanistic computational models that incorporate these detailed interactions are seen as a key tool for improving the drug development process. nih.gov

Integration of Omics Data for Systems-Level Understanding of Biological Effects

To gain a holistic view of how chromones affect biological systems, it is essential to move beyond single-target analyses and embrace a systems biology approach. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex network of changes induced by a compound. youtube.com

Future studies should focus on:

Multi-Omics Profiling: Systematically analyzing the changes in genes, proteins, and metabolites in cells or tissues treated with this compound and its analogs. This can help identify not only the primary target but also off-target effects and compensatory mechanisms.

Pathway and Network Analysis: Using bioinformatics tools to map the omics data onto biological pathways and networks. This approach can shift the focus from changes in individual molecules to the activity of entire gene sets or signaling pathways, providing a more functional interpretation of the data. curie.fr

Translational Applications: Integrating omics data can help bridge the gap between preclinical models and human diseases. For instance, analyzing how omics profiles from treated animal models correlate with profiles from human patients can help in identifying biomarkers for drug response and selecting patient populations most likely to benefit from a particular chromone-based therapy. nih.govnih.gov While challenging, the integration of multi-omics data is crucial for understanding the complex etiologies of diseases and the multifaceted effects of therapeutic agents. nih.gov

Retrosynthesis Analysis